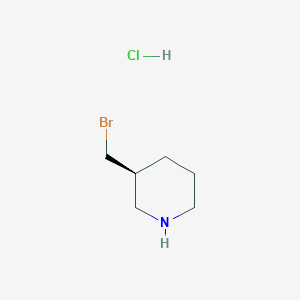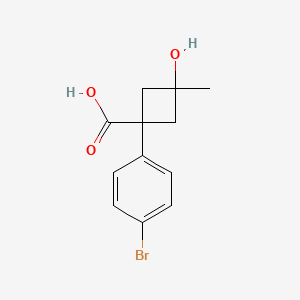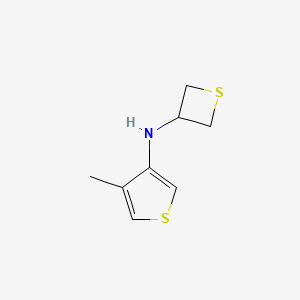
4-Methyl-N-(thietan-3-yl)thiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(thietan-3-yl)thiophen-3-amine is a compound that belongs to the class of heterocyclic compounds It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a thietane ring, which is a four-membered ring with one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(thietan-3-yl)thiophen-3-amine can be achieved through various synthetic routes. One common method involves the nucleophilic reaction between active phosphacumulenes and substituted isothiocyanate compounds in the presence of tetrahydrofuran (THF) for six hours at room temperature . Another method involves the cycloaddition reactions using thioketones, such as thia-Paterno–Buchi reactions, to prepare thietanes from acryloyl derivatives and thiobenzophenones in cyclohexane .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(thietan-3-yl)thiophen-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, where electrophilic substitution is common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(thietan-3-yl)thiophen-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(thietan-3-yl)thiophen-3-amine involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiophene and thietane derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Thieno[3,2-b]thiophene: A potential organic semiconductor.
Uniqueness
4-Methyl-N-(thietan-3-yl)thiophen-3-amine is unique due to the presence of both a thiophene and a thietane ring in its structure. This combination of rings provides the compound with distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H11NS2 |
|---|---|
Molekulargewicht |
185.3 g/mol |
IUPAC-Name |
4-methyl-N-(thietan-3-yl)thiophen-3-amine |
InChI |
InChI=1S/C8H11NS2/c1-6-2-10-5-8(6)9-7-3-11-4-7/h2,5,7,9H,3-4H2,1H3 |
InChI-Schlüssel |
LSIJULHDBPWJHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC=C1NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


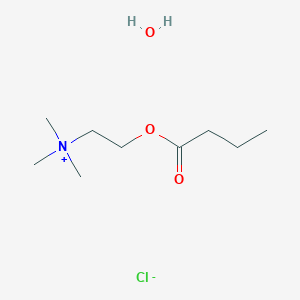
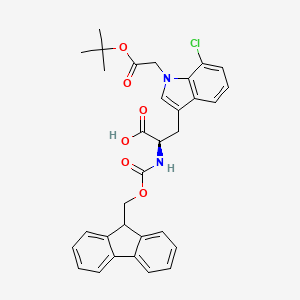
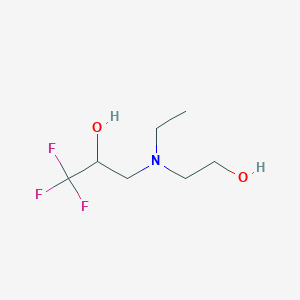
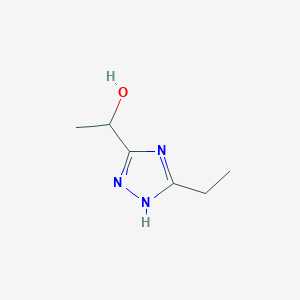
![Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13328527.png)
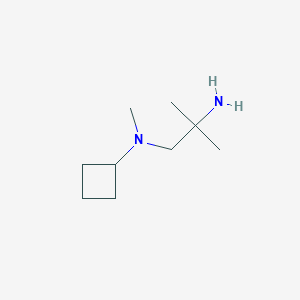
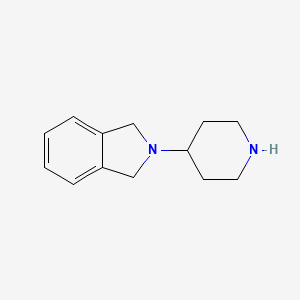
![5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile](/img/structure/B13328562.png)
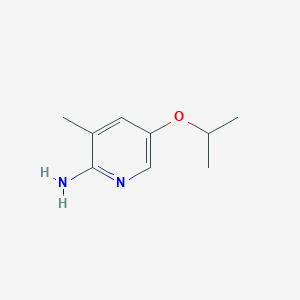


amine](/img/structure/B13328599.png)
